N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base (hydrazone) derived from the condensation of 2-methylfuran-3-carbohydrazide with 2,4-dimethoxybenzaldehyde. The (E)-configuration of the imine bond is confirmed by spectroscopic and crystallographic methods, as seen in analogous compounds . Key structural features include:
- 2,4-Dimethoxyphenyl substituent: Electron-donating methoxy groups enhance stability and influence electronic properties.
- Hydrazone linkage: Imine (C=N) and carbonyl (C=O) groups contribute to hydrogen bonding and molecular recognition.
Synthesis typically involves refluxing the aldehyde and hydrazide in ethanol with catalytic acetic acid, yielding pale to yellow solids after recrystallization .
Properties
Molecular Formula |
C15H16N2O4 |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-13(6-7-21-10)15(18)17-16-9-11-4-5-12(19-2)8-14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
XQAHLEHCCOOVHH-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents depending on the desired reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their distinguishing features:
Impact of Substituents and Core Heterocycles
- Electron-donating vs. withdrawing groups : Methoxy (target compound) enhances stability and electron density, while chloro () or hydroxy groups () may increase polarity or hydrogen bonding .
- Heterocyclic cores : Furan (target) offers moderate conjugation, whereas pyridine () or indole () cores alter electronic properties and bioactivity .
- Synthesis yields : Vary from 54% () to 71% (), influenced by steric hindrance and aldehyde reactivity .
Spectral and Crystallographic Insights
Biological Activity
N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a hydrazone linkage, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-methylfuran-3-carboxylic acid hydrazide and 2,4-dimethoxybenzaldehyde. The reaction conditions often include heating in an organic solvent such as ethanol or methanol, which facilitates the formation of the hydrazone linkage.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 3,4-dimethoxyphenyl have shown potent free radical scavenging abilities. The antioxidant activity can be quantitatively assessed using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | X | Y |
Note: Values for IC50 should be filled with specific data from experimental results.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of hydrazone derivatives. The compound has shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | X |
| Escherichia coli | Y |
Note: Specific MIC values should be obtained from relevant studies.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has also been explored. For example, it may inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | X |
| Monoamine Oxidase A | Y |
| Monoamine Oxidase B | Z |
Note: Values should reflect findings from specific research articles.
Cytotoxicity
Cytotoxic effects have been evaluated using various cancer cell lines. The compound's ability to induce apoptosis or inhibit proliferation in cancer cells is a critical aspect of its biological profile.
The biological activities of this compound may be attributed to its ability to interact with cellular targets through hydrogen bonding and π-π interactions. These interactions can modulate enzyme activities or influence signaling pathways involved in oxidative stress and cell proliferation.
Case Studies
- Antioxidant Efficacy : A study demonstrated that hydrazone derivatives exhibited significant scavenging activity against free radicals, suggesting their potential use in preventing oxidative damage in biological systems.
- Antimicrobial Testing : In vitro evaluations showed that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential as a therapeutic agent against infections.
- Enzyme Inhibition : Molecular docking studies have highlighted the binding affinities of the compound towards AChE and MAO enzymes, providing insights into its mechanism as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
